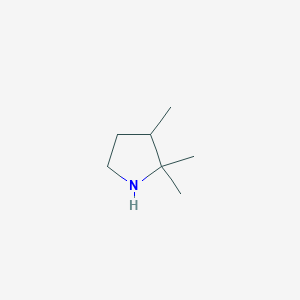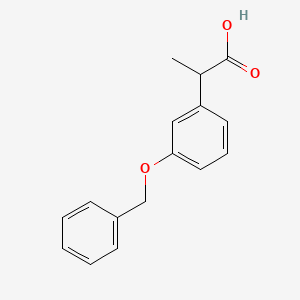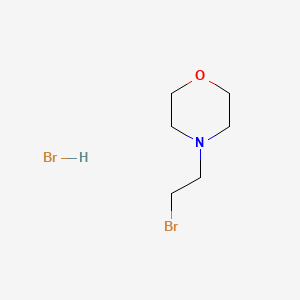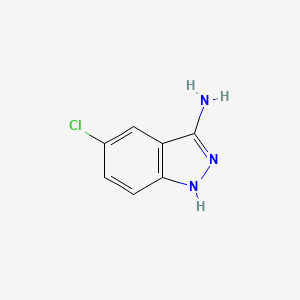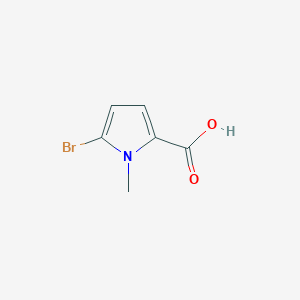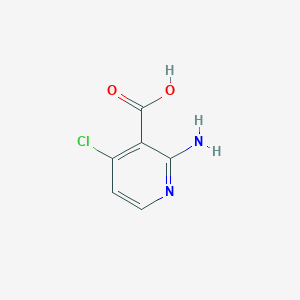
1-(5-Bromopiridin-2-il)-4-isopropilpiperazina
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a bromopyridine moiety attached to a piperazine ring, which is further substituted with an isopropyl group
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 4-isopropylpiperazine.
Nucleophilic Substitution: The bromine atom on the 5-bromopyridine is substituted by the piperazine ring through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and efficiency.
Purification: Industrial-scale purification methods, including distillation and crystallization, are employed to ensure the compound meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with hydrogenated piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)piperazine: Lacks the isopropyl group, which may affect its biological activity.
1-(5-Bromopyridin-2-yl)-4-methylpiperazine: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-(5-Bromopyridin-2-yl)-4-ethylpiperazine: Features an ethyl group, which may result in variations in its pharmacokinetic profile.
Uniqueness: 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine is unique due to the presence of the isopropyl group, which can influence its lipophilicity, steric hindrance, and overall biological activity. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry.
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOCRHDRNRNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601761 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914606-84-1 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
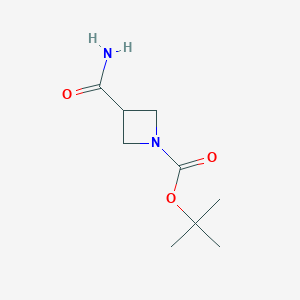
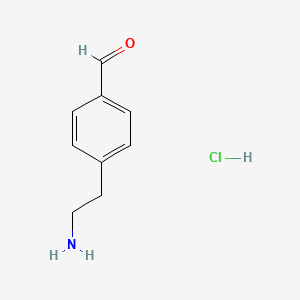
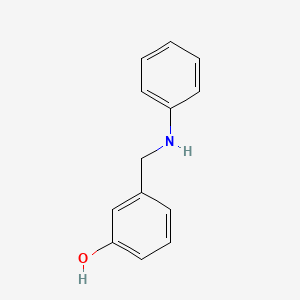
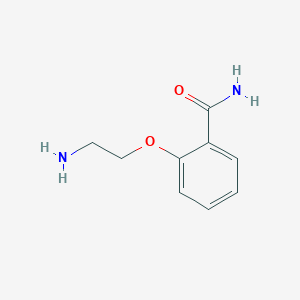
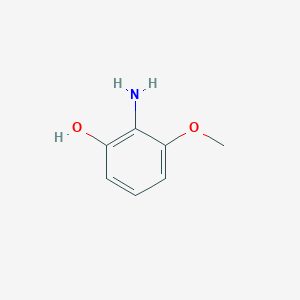
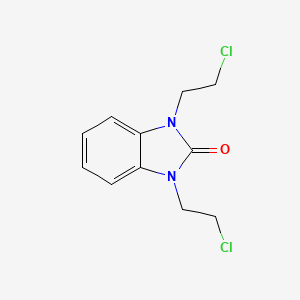
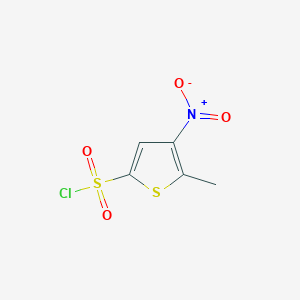
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
